5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is a heterocyclic compound belonging to the triazine family, characterized by its unique structure that includes a phenylsulfanyl group and an amino group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.
The compound can be synthesized through several methods involving reactions of suitable precursors, including thiosemicarbazides and various aldehydes or acid chlorides. Its chemical structure can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is classified as a triazine derivative and specifically as a thioamide due to the presence of sulfur in its structure. It exhibits properties typical of nitrogen-containing heterocycles, making it a subject of interest in medicinal chemistry.
The synthesis of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one typically involves the following methods:
The synthesis often requires careful control of reaction parameters such as temperature, pH, and concentration to optimize yield and purity. For instance, using acetic anhydride as a dehydrating agent can enhance the efficiency of the condensation process .
5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one has a molecular formula of and a molecular weight of approximately . The structure features:
| Property | Value |
|---|---|
| CAS Number | 32330-97-5 |
| IUPAC Name | 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one |
| InChI Key | RYPQVHLIYDCZEC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)SC2=NNC(=O)NC2=S |
The compound can undergo various chemical reactions:
The choice of reagents and reaction conditions is crucial for determining the products formed during these reactions. For example, oxidation reactions typically require controlled temperatures and specific solvents to achieve desired yields.
The mechanism of action for 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is primarily related to its interaction with biological targets. It may act as an enzyme inhibitor or modulator by binding to specific receptors or enzymes within metabolic pathways. This binding can lead to alterations in cellular processes, potentially resulting in antimicrobial or anticancer effects .
The compound is typically characterized by its crystalline form, which can vary based on synthesis conditions. It has a melting point that may be determined experimentally.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), NMR spectroscopy, and mass spectrometry are utilized to confirm the identity and purity of synthesized compounds .
5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one has several applications:
This compound represents a significant area of research within heterocyclic chemistry, with ongoing studies aimed at exploring its full potential in pharmaceuticals and materials science.
The construction of the 1,2,4-triazine core relies on strategic precursor pairing. A high-yielding route employs the condensation of acetamidrazone with glyoxal under mild conditions, forming 3-amino-1,2,4-triazine as the primary scaffold [1] [3]. Alternatively, substituted triazines like 3-amino-5-phenyl-1,2,4-triazine and 3-amino-6-phenyl-1,2,4-triazine (CAS: 32331-19-4) are synthesized using phenyl-containing precursors to enhance electronic diversity [1] [8]. These phenyl-modified intermediates improve downstream reactivity for sulfur functionalization, as their reduced π-deficiency facilitates nucleophilic substitution at the C6 position. Precursor choice directly influences cyclization efficiency, with electron-donating groups (e.g., phenyl) accelerating ring closure compared to unsubstituted analogs [3] [8].
Cyclocondensation efficiency is highly dependent on dehydrating agents, which drive heterocycle formation by water elimination. Phosphorus pentoxide (P₂O₅) in refluxing xylene achieves yields up to 75% for phenyl-substituted triazinones, while Eaton’s reagent (P₂O₅·CH₃SO₃H) enables milder conditions (80°C) with comparable efficiency [3]. The table below compares agent performance:
Table 1: Impact of Dehydrating Agents on Triazinone Synthesis
| Dehydrating Agent | Reaction Conditions | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| P₂O₅ (neat) | Xylene, reflux | 68-75 | 6 |
| Eaton’s reagent | Toluene, 80°C | 70-72 | 8 |
| Conc. H₂SO₄ | Ethanol, 60°C | 45-50 | 12 |
| Ac₂O | Pyridine, 100°C | 55-60 | 10 |
Stronger acids like H₂SO₄ suffer from side reactions (e.g., sulfonation), while acetic anhydride (Ac₂O) offers moderate yields but requires longer durations. Optimal cyclization occurs with P₂O₅-based systems, which promote rapid water removal without degrading sensitive amino/sulfanyl functionalities [3].
Hybridization of 1,2,4-triazin-3-ones with 1,2,3-triazoles leverages "click chemistry" to enhance biological targeting. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links the triazine’s C3-amino group to alkynes via azide intermediates, generating triazole-spaced hybrids [2] [7]. These constructs exhibit improved antiviral and anticancer properties: triazole-linked phenylalanine-triazine hybrids (e.g., compound 6a-9) demonstrate EC₅₀ values of 3.13 μM against HIV-1—comparable to clinical candidate PF-74—by enhancing capsid protein (CA) binding [7]. Key structural advantages include:
Table 2: Bioactivity of Triazole-Triazine Hybrids
| Compound | Triazole Substituent | Biological Activity (EC₅₀/IC₅₀, μM) | Target |
|---|---|---|---|
| 6a-9 | 4-Fluorophenyl | 3.13 ± 0.91 (Anti-HIV-1) | HIV-1 capsid protein |
| 6a-10 | 3-Cyanophenyl | 3.74 ± 0.70 (Anti-HIV-1) | HIV-1 capsid protein |
| Triazine-EFV hybrid | m-CF₃-phenyl | 0.24 (Anti-HIV-1) | HIV-1 reverse transcriptase |
| 4b (sulfonamide) | p-NO₂-phenyl | 42 ± 2 (Anticancer, MCF-7) | Estrogen receptor α |
The phenylsulfanyl (S-C₆H₅) moiety at C6 is pivotal for bioactivity and is installed via nucleophilic thiolation or oxidative methods. Key approaches include:
Sulfur oxidation state critically modulates bioactivity: sulfanyl (-S-) derivatives exhibit superior anticancer activity (e.g., 4b, IC₅₀ = 42 μM against MCF-7) versus sulfonyl (-SO₂-) analogs, likely due to enhanced membrane permeability [1].
CuAAC is the cornerstone of triazine-triazole conjugate synthesis, enabling precise linkage of pharmacophores. The general sequence involves:
This method achieves near-quantitative yields with exceptional regioselectivity. Hybrids like 5a–5c serve as key intermediates for acylated derivatives (e.g., 6a-1–6a-12), which retain chirality when L-phenylalanine precursors are used [7]. Applications span:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: